1-[(4-Chlorophenyl)(phenyl)methyl]-4-({1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}methyl)piperazinedihydrochloride
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Overview
Description
1-[(4-chlorophenyl)(phenyl)methyl]-4-({1-methyl-2-oxabicyclo[211]hexan-4-yl}methyl)piperazine dihydrochloride is a complex organic compound with a unique structure It contains a piperazine ring, a chlorophenyl group, a phenyl group, and a bicyclic oxabicyclohexane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)(phenyl)methyl]-4-({1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}methyl)piperazine dihydrochloride typically involves multiple steps. One common route starts with the preparation of the piperazine ring, followed by the introduction of the chlorophenyl and phenyl groups through nucleophilic substitution reactions. The oxabicyclohexane moiety is then attached using a cycloaddition reaction. The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)(phenyl)methyl]-4-({1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}methyl)piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, including alkyl, aryl, and halogen groups.
Scientific Research Applications
1-[(4-chlorophenyl)(phenyl)methyl]-4-({1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}methyl)piperazine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)(phenyl)methyl]-4-({1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}methyl)piperazine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzhydryl)piperazine: This compound is structurally similar but lacks the oxabicyclohexane moiety.
Norchlorcyclizine: Another related compound with similar pharmacological properties.
Meclozine: A compound with a similar piperazine core but different substituents.
Uniqueness
1-[(4-chlorophenyl)(phenyl)methyl]-4-({1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}methyl)piperazine dihydrochloride is unique due to its combination of structural features, including the piperazine ring, chlorophenyl group, phenyl group, and oxabicyclohexane moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H31Cl3N2O |
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Molecular Weight |
469.9 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)-phenylmethyl]-4-[(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C24H29ClN2O.2ClH/c1-23-15-24(16-23,18-28-23)17-26-11-13-27(14-12-26)22(19-5-3-2-4-6-19)20-7-9-21(25)10-8-20;;/h2-10,22H,11-18H2,1H3;2*1H |
InChI Key |
AHUHJWNDPMQRIE-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(CO2)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=C(C=C5)Cl.Cl.Cl |
Origin of Product |
United States |
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